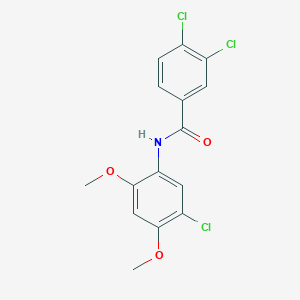![molecular formula C20H29NO2 B6088140 3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6088140.png)
3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical fields. This compound is a piperidine derivative that has been synthesized through a specific synthetic method that involves the use of various reagents and solvents. The purpose of
作用機序
The mechanism of action of 3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine is not fully understood. However, it has been proposed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. These actions are believed to contribute to its antipsychotic and antidepressant effects. Additionally, it has been shown to modulate the activity of various neurotransmitters such as glutamate and GABA, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine has been shown to exhibit various biochemical and physiological effects. It has been found to increase the levels of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). Additionally, it has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). These effects are believed to contribute to its neuroprotective and anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using 3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine in lab experiments is its high potency and selectivity for dopamine D2 and serotonin 5-HT2A receptors. Additionally, it has been shown to exhibit low toxicity and side effects. However, one of the limitations is its limited solubility in water, which may require the use of organic solvents in lab experiments.
将来の方向性
There are several future directions for the research on 3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine. One of the directions is to investigate its potential use in the treatment of other neurological disorders such as bipolar disorder and post-traumatic stress disorder. Additionally, further studies are needed to elucidate its mechanism of action and the specific pathways involved in its neuroprotective and anti-inflammatory effects. Furthermore, the development of more efficient synthetic methods and analogs of 3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine may lead to the discovery of more potent and selective compounds for use in biomedical research.
合成法
The synthesis of 3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine involves the reaction of 2-(2-methylphenyl)ethylamine with tetrahydro-2H-pyran-4-carboxylic acid chloride in the presence of triethylamine. The reaction proceeds through an intermediate that is further treated with piperidine and acetic anhydride to yield the final product. This synthetic method has been optimized to yield high purity and yield of the desired product.
科学的研究の応用
3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine has been extensively studied for its potential applications in various biomedical fields. It has been found to exhibit significant antipsychotic, antidepressant, and anxiolytic properties. Additionally, it has been shown to possess neuroprotective and anti-inflammatory effects. Due to these properties, it has been investigated for its potential use in the treatment of various neurological disorders such as schizophrenia, depression, anxiety, and Alzheimer's disease.
特性
IUPAC Name |
[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2/c1-16-5-2-3-7-18(16)9-8-17-6-4-12-21(15-17)20(22)19-10-13-23-14-11-19/h2-3,5,7,17,19H,4,6,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAHGMLCAOWPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6088062.png)
![6-benzyl-3-[(2-methyl-2-propen-1-yl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6088075.png)
![3-nitrobenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6088081.png)
![5-chloro-2-(ethylthio)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]-4-pyrimidinecarboxamide](/img/structure/B6088089.png)
![methyl 1-[3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6088097.png)
![1-(2-pyridinyl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6088100.png)
![1-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B6088108.png)
![2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6088133.png)

![tert-butyl [1-(cyclopropylcarbonyl)-3-piperidinyl]carbamate](/img/structure/B6088144.png)
![1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6088155.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-3-piperidinamine](/img/structure/B6088162.png)
![N-methyl-1-(2-phenylethyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088169.png)
![N-methyl-1-(3-methyl-2-pyridinyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6088176.png)